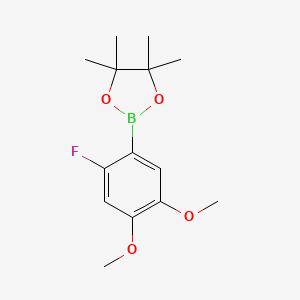

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1150271-76-3

Cat. No.: VC3051305

Molecular Formula: C14H20BFO4

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150271-76-3 |

|---|---|

| Molecular Formula | C14H20BFO4 |

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 |

| Standard InChI Key | SMHDJMCPSMSTJD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC |

Introduction

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound, which is a crucial intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound combines the structural features of a fluorinated and dimethoxylated phenyl ring with a tetramethyl-1,3,2-dioxaborolane moiety.

Synthesis and Applications

The synthesis of 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4,5-dimethoxyphenylboronic acid with pinacol in the presence of a catalyst. This compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Synthesis Steps:

-

Preparation of Boronic Acid: The first step involves preparing 2-fluoro-4,5-dimethoxyphenylboronic acid, which can be achieved through various methods, including the reaction of the corresponding aryl halide with bis(pinacolato)diboron.

-

Esterification with Pinacol: The boronic acid is then reacted with pinacol to form the boronic ester.

Research Findings and Applications

Research on boronic esters like 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focuses on their utility in cross-coupling reactions, which are pivotal in constructing complex molecules. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Applications:

-

Drug Synthesis: The compound can be used as an intermediate in the synthesis of drugs that require fluorinated and methoxylated aromatic rings.

-

Biological Activity: Fluorinated compounds often exhibit unique biological properties, making them interesting candidates for drug discovery.

Materials Science:

-

Organic Electronics: Fluorinated compounds can be used in the synthesis of materials for organic electronics due to their ability to modulate electronic properties.

Safety and Handling

Handling boronic esters requires caution due to their potential reactivity and sensitivity to moisture. It is essential to store them in a dry environment and handle them under inert conditions to prevent degradation.

| Safety Precaution | Description |

|---|---|

| Storage | Store in a cool, dry place away from moisture |

| Handling | Handle under inert conditions to prevent hydrolysis |

| Personal Protective Equipment (PPE) | Wear gloves, safety glasses, and a lab coat when handling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume